molecular formula C20H23N3O2 B11668053 4-(morpholin-4-ylmethyl)-N'-[(1E)-1-phenylethylidene]benzohydrazide

4-(morpholin-4-ylmethyl)-N'-[(1E)-1-phenylethylidene]benzohydrazide

Cat. No.: B11668053
M. Wt: 337.4 g/mol
InChI Key: KZRZSCJPARXUND-LTGZKZEYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(1E)-1-PHENYLETHYLIDENE]BENZOHYDRAZIDE typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(MORPHOLIN-4-YL)METHYL]-N’-[(1E)-1-PHENYLETHYLIDENE]BENZOHYDRAZIDE can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form various reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-[(MORPHOLIN-4-YL)METHYL]-N’-[(1E)-1-PHENYLETHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(1E)-1-PHENYLETHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The morpholine ring and benzohydrazide moiety are believed to play crucial roles in its biological activity. The compound may inhibit the growth of microorganisms by interfering with their cellular processes, although the exact molecular pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(MORPHOLIN-4-YL)METHYL]-N’-[(1E)-1-PHENYLETHYLIDENE]BENZOHYDRAZIDE is unique due to its combination of a morpholine ring, benzohydrazide moiety, and phenylethylidene group. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

4-(morpholin-4-ylmethyl)-N-[(E)-1-phenylethylideneamino]benzamide

InChI

InChI=1S/C20H23N3O2/c1-16(18-5-3-2-4-6-18)21-22-20(24)19-9-7-17(8-10-19)15-23-11-13-25-14-12-23/h2-10H,11-15H2,1H3,(H,22,24)/b21-16+

InChI Key

KZRZSCJPARXUND-LTGZKZEYSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)CN2CCOCC2)/C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)CN2CCOCC2)C3=CC=CC=C3

Origin of Product

United States

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